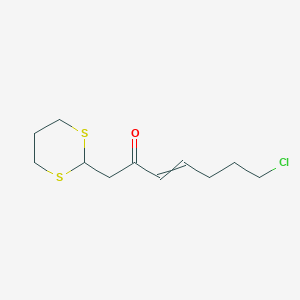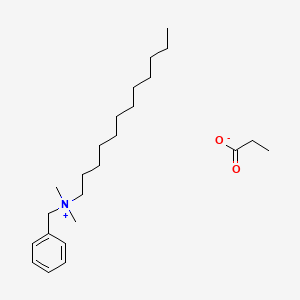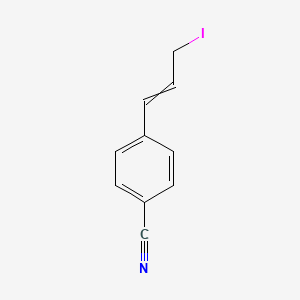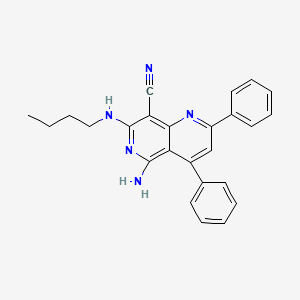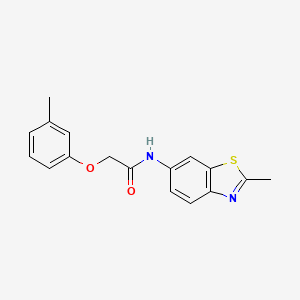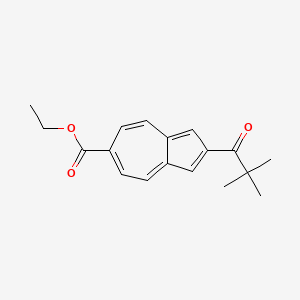
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate is a chemical compound that belongs to the class of azulene derivatives Azulene is an aromatic hydrocarbon known for its unique structure and vibrant blue color
準備方法
The synthesis of ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate can be achieved through several methods. One common approach involves the carbo-bromination of alkyl azulenemonocarboxylates followed by alcoholysis. Another method includes the alkoxycarbonylcarbene insertion of ethyl indane-2-carboxylate . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
化学反応の分析
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
This compound has several scientific research applications. In medicinal chemistry, azulene derivatives are known for their anti-inflammatory, antibacterial, and antiallergic properties . Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate may also be used in the development of optoelectronic devices due to its unique electronic properties.
作用機序
The mechanism of action of ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by modulating inflammatory pathways or interacting with bacterial cell membranes to exert antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate can be compared to other azulene derivatives, such as guaiazulene and chamazulene. While all these compounds share the azulene core structure, they differ in their substituents and, consequently, their properties and applications. For example, guaiazulene is known for its anti-inflammatory properties and is used in various cosmetic products, while chamazulene has been studied for its potential anti-cancer properties .
Conclusion
This compound is a versatile compound with a range of applications in medicinal chemistry, materials science, and other fields. Its unique structure and properties make it a valuable subject of study for researchers looking to develop new therapeutic agents and advanced materials.
特性
CAS番号 |
869957-30-2 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate |
InChI |
InChI=1S/C18H20O3/c1-5-21-17(20)12-6-8-13-10-15(11-14(13)9-7-12)16(19)18(2,3)4/h6-11H,5H2,1-4H3 |
InChIキー |
HDIZUXFECPYSJR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C2C=C(C=C2C=C1)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
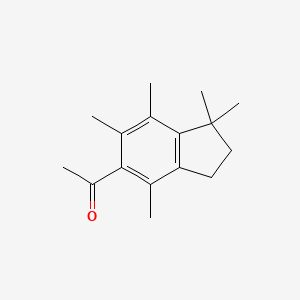
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
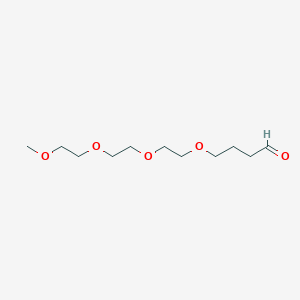
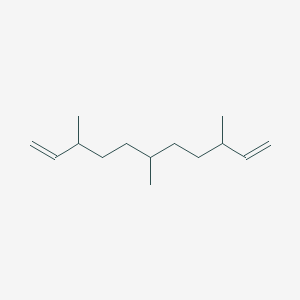
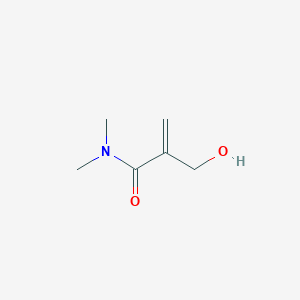
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
